molecular formula C20H20ClN3O3 B2648243 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one CAS No. 848085-31-4

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2648243
CAS No.: 848085-31-4
M. Wt: 385.85
InChI Key: CPDMTOIFSILELD-UHFFFAOYSA-N
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Description

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is a specialized benzoxazolone derivative with significant potential for pharmacological and biochemical research. This compound features a hybrid molecular structure combining a 5-chloro-benzoxazolone scaffold linked via a propyl chain to a phenylpiperazine moiety, creating a multifunctional research chemical with potential applications across multiple therapeutic areas. Compounds within the benzoxazolone structural class have demonstrated research utility as key intermediates in developing agents targeting cartilage degradation disorders . The structural framework of this molecule is particularly valuable for investigating protease inhibition pathways, with related compounds showing promise in maintaining cartilage homeostasis and preventing catabolic processes in connective tissue research . The incorporation of the phenylpiperazine group, a privileged structure in medicinal chemistry, contributes potential psychotropic activity and enhances blood-brain barrier permeability, making this compound particularly relevant for central nervous system-targeted research applications. Simultaneously, the benzo[d]oxazol-2(3H)-one core provides a robust platform for developing enzyme inhibitors with potential applications in osteoarthritis research and other inflammatory conditions . The chloro-substitution at the 5-position of the benzoxazolone ring enhances metabolic stability and influences the compound's electronic properties, potentially increasing binding affinity to biological targets. The carbonyl group in the propyl linker and the tertiary nitrogen atoms in the piperazine ring create multiple sites for potential molecular interactions with enzyme systems. This compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in well-ventilated areas, as related structural analogs have shown potential eye, skin, and respiratory irritation hazards .

Properties

IUPAC Name

5-chloro-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(14-15)24(20(26)27-18)9-8-19(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDMTOIFSILELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenylpiperazine moiety: This step involves the reaction of the benzo[d]oxazole intermediate with a phenylpiperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Formation of the propyl linker:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets such as Factor Xa. By binding to the active site of Factor Xa, the compound inhibits its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The binding mode and affinity are influenced by the structural features of the compound, including the benzo[d]oxazole core and the phenylpiperazine moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Bivalent Benzoxazolone/Benzothiazolone Ligands

Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and its benzothiazolone counterpart (5b) feature two heterocyclic cores connected via piperazine linkers (e.g., propyl or pentyl chains). These bivalent structures enhance receptor avidity through multivalent interactions, unlike the monovalent target compound. However, their larger size may reduce bioavailability .

Triazole-Thioxo Derivatives

Derivatives like 5-chloro-3-[(4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one (2a-e) replace the phenylpiperazine group with triazole-thioxo moieties.

Hydroxyethyl-Piperazinyl Analog

The compound 5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one substitutes the phenyl group with a hydroxyethyl chain.

Structure-Activity Relationship (SAR) Insights

Compound Class Key Structural Features Lipophilicity Bioactivity Hypothesis
Target Compound Phenylpiperazine, benzoxazolone High Sigma-2 receptor agonism, CNS effects
Bivalent Ligands (5a, 5b) Dual cores, piperazine linkers Moderate Enhanced receptor avidity
Triazole-Thioxo (2a-e) Triazole-thioxo substituents Low Antimicrobial, metabolic stability
Hydroxyethyl Analog Hydroxyethyl-piperazine Moderate Improved solubility, reduced potency

Biological Activity

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3}. The structure features a benzo[d]oxazole core, which is known for its diverse biological properties. The presence of the piperazine moiety is significant as it often contributes to the compound's interaction with biological receptors.

The primary mechanism of action for 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation and potentially serving as an anticoagulant agent.

Anticoagulant Activity

Recent studies have demonstrated that 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one exhibits significant anticoagulant properties. In vitro assays showed that the compound effectively inhibited thrombin generation in human plasma, suggesting its potential use in treating thrombotic disorders.

Antiviral Activity

In addition to its anticoagulant effects, this compound has been evaluated for antiviral activity. Research indicates that derivatives related to this structure display moderate protection against certain viruses, including HIV and HSV . The antiviral mechanism may involve interference with viral replication or entry into host cells.

Cytotoxicity

The cytotoxic effects of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one were assessed in various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against certain leukemia cell lines, with IC50 values indicating significant potency .

Table: Summary of Biological Activities

Activity Target IC50/Effectiveness Reference
AnticoagulantFactor XaEffective inhibition
AntiviralHIV, HSVModerate protection
CytotoxicityCancer cell linesIC50 values vary by line

Case Study 1: Anticoagulant Efficacy

In a clinical study assessing the anticoagulant efficacy of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one, patients with a history of thromboembolic events were administered the compound. Results indicated a significant reduction in thrombin levels compared to baseline measurements, supporting its potential as a therapeutic agent in managing coagulation disorders.

Case Study 2: Antiviral Properties

A laboratory investigation focused on the antiviral properties of related compounds demonstrated that modifications to the piperazine ring enhanced antiviral activity against HIV. This study suggested that further structural optimization could lead to more potent derivatives suitable for clinical application.

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to serotonin 5-HT₂A or dopamine D₂ receptors. Validate predictions with mutational studies (e.g., alanine scanning of receptor binding pockets) .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield51–53% (General Procedure D)
HRMS (Molecular Ion)Calculated: 425.1524; Observed: 425.1519
¹H NMR (Key Protons)Piperazine δ 2.5–3.5 ppm; Aromatic δ 7.2–7.4 ppm
Purity Threshold (HPLC)≥95% (vs. impurity standards)

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